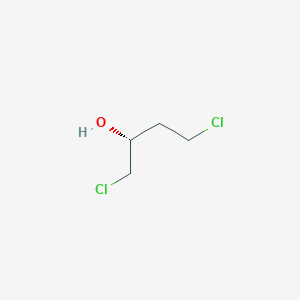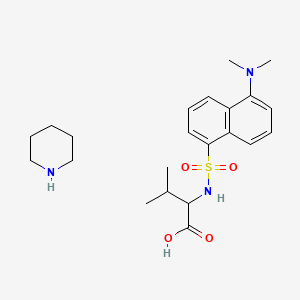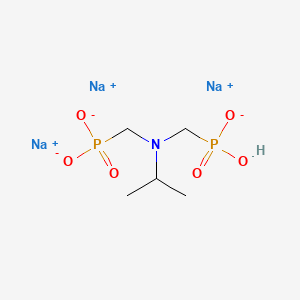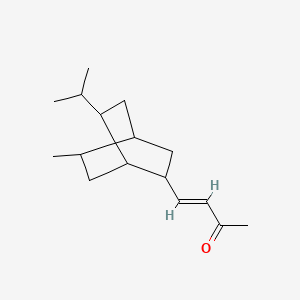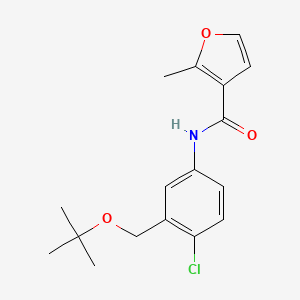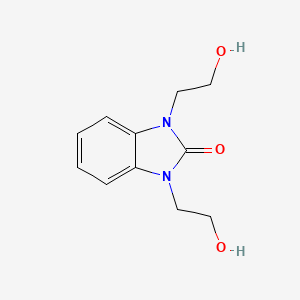
N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(ethyl(3-phenylpropyl)amino)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(ethyl(3-phenylpropyl)amino)phenyl)acetamide is a complex organic compound that features a combination of azo, nitro, and bromo functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(ethyl(3-phenylpropyl)amino)phenyl)acetamide typically involves multiple steps:
Formation of the azo compound: This step involves the diazotization of 2-bromo-4,6-dinitroaniline followed by coupling with a suitable aromatic amine.
Acetylation: The resulting azo compound is then acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo and phenyl groups.
Reduction: Reduction of the nitro groups to amines is a common reaction.
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Conversion to corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry
Dye Synthesis: The azo group makes this compound a potential candidate for use in dye synthesis.
Analytical Chemistry: It could be used as a reagent for detecting specific ions or molecules.
Biology
Biological Staining: The compound might be used for staining biological tissues due to its azo group.
Medicine
Pharmaceuticals: Potential use in drug design and development, particularly for targeting specific biological pathways.
Industry
Materials Science: Use in the development of advanced materials with specific optical or electronic properties.
Mécanisme D'action
The mechanism of action of N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(ethyl(3-phenylpropyl)amino)phenyl)acetamide would depend on its specific application. Generally, the azo group can participate in electron transfer reactions, while the nitro and bromo groups can interact with various biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-((2-Bromo-4,6-dinitrophenyl)azo)phenyl)acetamide: Lacks the ethyl(3-phenylpropyl)amino group.
N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-aminophenyl)acetamide: Lacks the ethyl(3-phenylpropyl) group.
Uniqueness
The presence of the ethyl(3-phenylpropyl)amino group in N-(2-((2-Bromo-4,6-dinitrophenyl)azo)-5-(ethyl(3-phenylpropyl)amino)phenyl)acetamide may confer unique properties such as increased lipophilicity or specific interactions with biological targets.
Propriétés
Numéro CAS |
86806-69-1 |
|---|---|
Formule moléculaire |
C25H25BrN6O5 |
Poids moléculaire |
569.4 g/mol |
Nom IUPAC |
N-[2-[(2-bromo-4,6-dinitrophenyl)diazenyl]-5-[ethyl(3-phenylpropyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C25H25BrN6O5/c1-3-30(13-7-10-18-8-5-4-6-9-18)19-11-12-22(23(15-19)27-17(2)33)28-29-25-21(26)14-20(31(34)35)16-24(25)32(36)37/h4-6,8-9,11-12,14-16H,3,7,10,13H2,1-2H3,(H,27,33) |
Clé InChI |
QTOMAVNNZJSYOV-UHFFFAOYSA-N |
SMILES canonique |
CCN(CCCC1=CC=CC=C1)C2=CC(=C(C=C2)N=NC3=C(C=C(C=C3Br)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


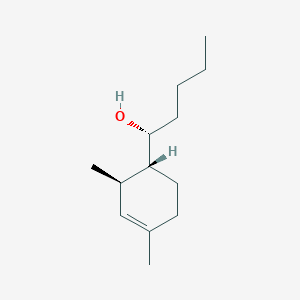
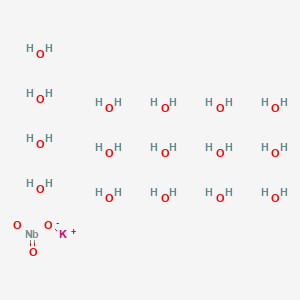
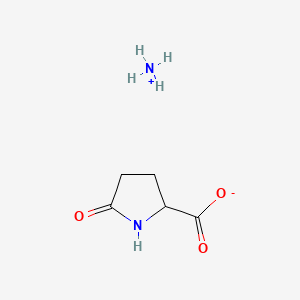
![2,8-dinitro-[1]benzofuro[6,5-e][1]benzofuran](/img/structure/B12690157.png)

